molecular formula C13H15N3O2 B2382955 ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1613457-99-0

ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2382955
CAS No.: 1613457-99-0
M. Wt: 245.282
InChI Key: URIAZLCGSAMMFI-UHFFFAOYSA-N
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Description

Ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a phenylethyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form a 1,2,3-triazole ring. The specific steps are as follows:

    Preparation of the Azide: The azide precursor can be synthesized by reacting 2-phenylethylamine with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with ethyl propiolate in the presence of a copper(I) catalyst to form the triazole ring.

    Esterification: The resulting triazole compound is then esterified with ethanol to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives.

Scientific Research Applications

Ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide: This compound has an amide group instead of an ester group, which can affect its reactivity and biological activity.

    Mthis compound: The methyl ester analog may have different solubility and stability properties compared to the ethyl ester.

    Phenylethyl 1H-1,2,3-triazole-4-carboxylate: This compound lacks the ethyl group, which can influence its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 1-(2-phenylethyl)triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-18-13(17)12-10-16(15-14-12)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIAZLCGSAMMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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